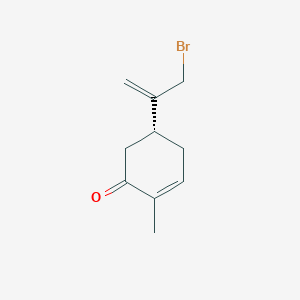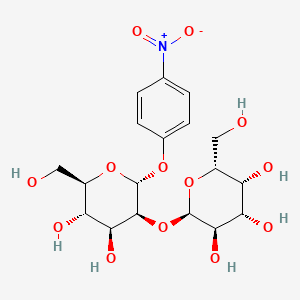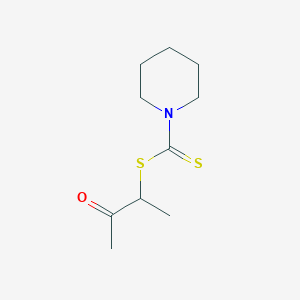
3-Oxobutan-2-yl piperidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxobutan-2-yl piperidine-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with an oxobutan-2-yl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutan-2-yl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent. One common method is the reaction of piperidine with carbon disulfide in the presence of a base, followed by alkylation with 3-oxobutan-2-yl chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxobutan-2-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the oxobutan-2-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
3-Oxobutan-2-yl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential use in developing new drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, fungicides, and rubber vulcanization agents.
Mecanismo De Acción
The mechanism of action of 3-Oxobutan-2-yl piperidine-1-carbodithioate involves its interaction with biological targets such as enzymes and receptors. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl) piperazine-1-carbodithioate
- Benzyl 5-(substitutedphenyl)-3-(2-oxo-2H-chromen-3-yl)-4,5-dihydro-1H-pyrazole-1-carbodithioate
Uniqueness
3-Oxobutan-2-yl piperidine-1-carbodithioate is unique due to its specific structural features, such as the oxobutan-2-yl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Propiedades
| 78541-62-5 | |
Fórmula molecular |
C10H17NOS2 |
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
3-oxobutan-2-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H17NOS2/c1-8(12)9(2)14-10(13)11-6-4-3-5-7-11/h9H,3-7H2,1-2H3 |
Clave InChI |
HZUBLKDTRSXBAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)SC(=S)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


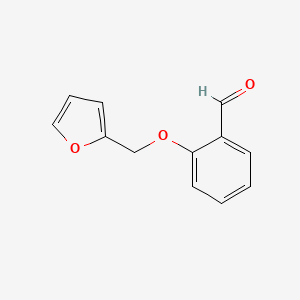

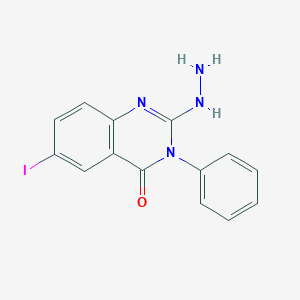


![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)

